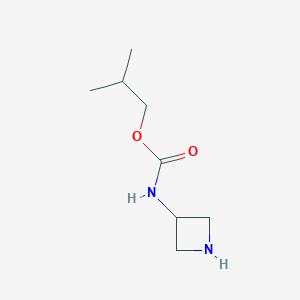

2-methylpropylN-(azetidin-3-yl)carbamate

Description

Contextualization of Azetidines as Four-Membered Heterocycles in Contemporary Organic Synthesis

Azetidines, which are four-membered nitrogen-containing heterocycles, are increasingly prominent structural motifs in modern organic synthesis and medicinal chemistry. nih.gov Their utility is largely derived from their inherent ring strain, estimated to be around 25.4 kcal/mol. researchgate.net This strain is intermediate between the more reactive and less stable three-membered aziridines and the more stable and less reactive five-membered pyrrolidines, providing a unique balance of stability for handling and reactivity for chemical transformations. researchgate.net This reactivity, often unlocked under specific catalytic conditions, allows for facile functionalization through the cleavage of the carbon-nitrogen sigma bond. researchgate.net

The development of novel synthetic methods has made a wide array of substituted azetidines more accessible. magtech.com.cnorganic-chemistry.org These methods include intramolecular cyclizations, cycloadditions, and ring expansions or contractions of other heterocyclic systems. magtech.com.cn As a result, azetidines serve as versatile building blocks and are considered privileged scaffolds in the design of bioactive molecules. researchgate.net

Overview of Carbamate (B1207046) Functionality in Chemical Transformations

The carbamate functional group, with its R₂NC(O)OR' structure, is a hybrid of an amide and an ester and is recognized for its chemical stability. google.comresearchgate.net This stability arises from resonance between the nitrogen lone pair and the carbonyl group. nih.gov In the field of chemical synthesis, carbamates are extensively used as protecting groups for amines. google.com The carbamate moiety is generally robust under a variety of reaction conditions but can be cleaved under specific, controlled circumstances.

Common carbamate protecting groups, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are fundamental in peptide synthesis and the multi-step synthesis of complex molecules. researchgate.net The synthesis of carbamates can be achieved through several reliable methods, including the reaction of an amine with a chloroformate, or via the Curtius rearrangement of an acyl azide (B81097) to an isocyanate, which is then trapped by an alcohol. acs.orgnih.gov Their ability to modulate the reactivity of amines makes them indispensable tools in transformative organic chemistry. researchgate.net

Structural Features and Research Relevance of Azetidinyl Carbamates within Academic Synthesis Programs

Azetidinyl carbamates, which feature a carbamate group attached to the nitrogen of an azetidine (B1206935) ring or to an exocyclic amine, are of significant interest in academic and industrial research. nih.gov The carbamate often serves as a protecting group on the azetidine nitrogen, which deactivates the ring nitrogen towards certain reactions and allows for selective functionalization at other positions of the azetidine ring. researchgate.net For instance, N-Boc-protected azetidines are common intermediates in the synthesis of more complex substituted azetidines. nih.gov

The presence of the carbamate can influence the reactivity of the azetidine ring, including its propensity for ring-opening or ring-expansion reactions. researchgate.netresearchgate.netacs.org Research has shown that carbamate-protected azetidines can undergo nucleophilic ring-opening, providing a pathway to highly functionalized linear amines. researchgate.netnih.gov The specific nature of the carbamate's ester group (the 'R' group) can be tuned to modify the solubility and reactivity of the entire molecule, a feature that is exploited in medicinal chemistry programs. nih.gov The investigation of various azetidinyl carbamates allows researchers to build libraries of compounds for screening and to develop structure-activity relationships (SAR). nih.govgoogle.com

Table 1: Comparison of Azetidine Ring Properties

| Feature | Aziridine (B145994) | Azetidine | Pyrrolidine (B122466) |

|---|---|---|---|

| Ring Size | 3-membered | 4-membered | 5-membered |

| Heteroatom | Nitrogen | Nitrogen | Nitrogen |

| Ring Strain (kcal/mol) | ~27.7 | ~25.4 | ~5.4 |

| Reactivity | High | Moderate | Low |

| Stability | Low | Moderate | High |

Rationale for Comprehensive Investigation into the Synthesis and Reactivity of 2-methylpropyl N-(azetidin-3-yl)carbamate and Analogues

While specific literature on 2-methylpropyl N-(azetidin-3-yl)carbamate is not widespread, the rationale for its investigation can be inferred from established principles in medicinal and synthetic chemistry. The compound combines the structurally significant azetidine-3-amine core with an isobutyl carbamate group. Azetidine-3-amine is a valuable difunctional building block, offering sites for diverse chemical modifications.

A comprehensive investigation into 2-methylpropyl N-(azetidin-3-yl)carbamate would likely be part of a broader academic program aimed at synthesizing a library of N-(azetidin-3-yl)carbamate analogues. The synthesis would likely proceed via the reaction of 3-aminoazetidine or a protected version with isobutyl chloroformate or a related reagent. nih.govmdpi.com By systematically varying the alkyl group of the carbamate (e.g., methyl, ethyl, isopropyl, isobutyl, cyclohexyl), researchers can fine-tune the lipophilicity and steric properties of the molecule.

This systematic variation is crucial for developing structure-activity relationships (SAR) in drug discovery programs. For example, studies on related azetidine carbamates have identified them as potent and selective enzyme inhibitors. nih.gov A library of analogues including 2-methylpropyl N-(azetidin-3-yl)carbamate could be screened against a panel of biological targets to identify new lead compounds. Furthermore, understanding the reactivity of this specific compound, such as its stability under various conditions and its participation in further chemical transformations, provides valuable data for the design of more complex molecules for academic and pharmaceutical research. google.com

Table 2: Synthetic Routes to Carbamates

| Method | Reactants | Byproducts | Notes |

|---|---|---|---|

| Chloroformate Reaction | Amine + Chloroformate | HCl | Common and versatile method. acs.org |

| Isocyanate Reaction | Amine + Isocyanate | None | Often used with pre-formed isocyanates. |

| Curtius Rearrangement | Acyl Azide -> Isocyanate + Alcohol | N₂ | Useful for converting carboxylic acids to carbamates. acs.orgnih.gov |

| Carbonate Reaction | Amine + Dialkyl Carbonate | Alcohol | Can be a greener alternative. google.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

2-methylpropyl N-(azetidin-3-yl)carbamate |

InChI |

InChI=1S/C8H16N2O2/c1-6(2)5-12-8(11)10-7-3-9-4-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) |

InChI Key |

MOFZDCHTWZSRNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)NC1CNC1 |

Origin of Product |

United States |

Chemical Reactivity and Transformative Chemistry of 2 Methylpropyln Azetidin 3 Yl Carbamate

Strain-Driven Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring is a four-membered nitrogen-containing heterocycle characterized by significant ring strain, a property that is central to its chemical reactivity. researchgate.netrsc.orgresearchwithrutgers.com The strain energy of azetidine is approximately 25.2 to 25.4 kcal/mol. researchgate.netrsc.orgrsc.org This value places it between the less stable, highly reactive aziridines (three-membered rings) and the more stable, largely unreactive pyrrolidines (five-membered rings). rsc.orgrsc.org This intermediate level of strain makes the azetidine ring stable enough for handling under many conditions but reactive enough to participate in unique transformations that are not readily accessible to larger heterocyclic systems. rsc.orgrsc.org This "strain-release" potential is a key driver for its utility as a versatile building block in organic synthesis. nih.gov

One of the most characteristic reactions of the azetidine framework is its susceptibility to ring-opening. Due to their relative stability compared to aziridines, these reactions often require activation of the azetidine ring, for instance, through treatment with Lewis acids or by converting the ring nitrogen into a quaternary ammonium (B1175870) salt. magtech.com.cn This activation enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack.

The regioselectivity of nucleophilic ring-opening is governed by a combination of electronic and steric factors. magtech.com.cn

Electronic Effects : Nucleophiles tend to attack a carbon atom adjacent to the nitrogen when that carbon is substituted with groups that can stabilize a negative charge in the transition state, such as aryl, acyl, or other conjugating systems. magtech.com.cn

Steric Effects : In the absence of strong electronic influences, sterically bulky or powerful nucleophiles typically attack the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn

Ring-opening can also proceed via an intramolecular pathway. For example, certain N-substituted azetidines can undergo decomposition in acidic media where a pendant nucleophilic group, such as an amide, attacks the strained ring. nih.gov The rate of this decomposition is highly dependent on the pH and the pKa of the azetidine nitrogen, as protonation of the nitrogen is often a prerequisite for the ring-opening to occur. nih.gov Modern synthetic strategies have also employed photochemical methods to generate strained azetidinol (B8437883) intermediates, which can subsequently undergo ring-opening upon the addition of various nucleophiles. beilstein-journals.org

The relief of ring strain can also be channeled into ring expansion reactions, transforming the four-membered azetidine into larger, more complex heterocyclic structures. magtech.com.cnresearchgate.net These reactions provide a powerful method for synthesizing five- and six-membered rings that can be difficult to access through other routes.

A notable example is the acid-mediated ring expansion of azetidine carbamates to form 1,3-oxazinan-2-ones. acs.org In this transformation, 2,2-disubstituted N-Boc or N-Cbz azetidines are treated with a Brønsted acid. The proposed mechanism involves:

Protonation of the azetidine ring nitrogen.

Cleavage of the C–N bond to open the ring, forming a tertiary carbocation intermediate. This step is favored by substituents that can stabilize the positive charge.

Intramolecular trapping of the carbocation by the nucleophilic oxygen atom of the carbamate (B1207046) moiety.

Loss of the carbamate's protecting group (e.g., as a tert-butyl cation) to yield the final six-membered 1,3-oxazinan-2-one (B31196) product. acs.org

This reaction highlights how the reactivity of the azetidine ring can be coupled with that of a substituent—in this case, the carbamate group—to achieve complex skeletal rearrangements. Other strategies, such as formal [3+1] ring expansions using rhodium carbenes, have also been developed to access highly substituted azetidines from smaller rings. nih.gov

Reactions Involving the Azetidine Nitrogen (N-substitution, derivatization)

The lone pair of electrons on the azetidine nitrogen atom makes it a nucleophilic center, allowing for a wide range of N-substitution and derivatization reactions. These reactions are fundamental to the synthesis of functionalized azetidines, including 2-methylpropyl N-(azetidin-3-yl)carbamate. Common transformations include N-alkylation, N-acylation, and N-arylation. organic-chemistry.orgmedwinpublishers.com

Reactivity at the Azetidine C-3 Position (Relevant to 2-methylpropyl N-(azetidin-3-yl)carbamate Structure)

The C-3 position of the azetidine ring is a common site for substitution and functionalization, as seen in the structure of 2-methylpropyl N-(azetidin-3-yl)carbamate. The development of methods to introduce functionality at this position is crucial for creating structurally diverse azetidine derivatives for applications in medicinal chemistry. researchgate.netnih.gov Strategies for direct functionalization, such as the C(sp³)–H arylation of azetidines at the C-3 position, have been reported, providing access to valuable stereochemically defined building blocks. researchgate.net

For compounds like 2-methylpropyl N-(azetidin-3-yl)carbamate, the most direct synthetic route involves the use of a 3-aminoazetidine precursor. 3-Aminoazetidine and its derivatives are key intermediates that provide a nucleophilic handle at the C-3 position for further elaboration. chemicalbook.comguidechem.com In many synthetic sequences, the precursor is used in a protected form, such as tert-butyl 3-aminoazetidine-1-carboxylate, where the ring nitrogen is protected by a Boc group. nih.govchemicalbook.com This allows for selective reactions at the exocyclic C-3 amino group.

The synthesis of 2-methylpropyl N-(azetidin-3-yl)carbamate would logically proceed by the reaction of 3-aminoazetidine with a suitable carbamoylating agent. This typically involves the acylation of the primary amine at the C-3 position with a reagent like isobutyl chloroformate in the presence of a base. This reaction forms the stable carbamate linkage, connecting the isobutyloxy group to the azetidine ring via the C-3 nitrogen atom.

Reactivity of the Carbamate Moiety

The carbamate functional group is a robust and versatile moiety that significantly contributes to the chemical profile of 2-methylpropyl N-(azetidin-3-yl)carbamate. Structurally, it can be viewed as a hybrid of an amide and an ester, and this combination imparts considerable chemical stability due to resonance delocalization between the nitrogen lone pair and the carbonyl group. nih.gov

Key aspects of carbamate reactivity include:

Chemical Stability : Carbamates are generally stable to hydrolysis under neutral conditions, more so than typical esters. nih.gov However, they can be cleaved under strong acidic or basic conditions. noaa.gov They are also generally incompatible with strong reducing agents. noaa.gov

Hydrogen Bonding : The carbamate group contains both a hydrogen bond donor (the N-H group) and acceptors (the carbonyl and ether oxygens), allowing it to participate in intermolecular and intramolecular hydrogen bonding, which can influence molecular conformation and interactions. acs.org

Nucleophilic and Electrophilic Character : While generally stable, the carbamate group possesses dual reactivity. The oxygen atoms can act as nucleophiles, as demonstrated in the ring-expansion reaction where the carbamate oxygen traps a carbocation. acs.org Conversely, the carbonyl carbon has electrophilic character and can be attacked by strong nucleophiles. Activated carbamates are well-known for their ability to acylate biological nucleophiles, serving as inhibitors for enzymes such as serine hydrolases. nih.gov

Protecting Group Chemistry : The carbamate linkage is the basis for some of the most common protecting groups in organic synthesis, such as the Boc and Cbz groups, which are instrumental in managing reactivity in complex molecules. nih.govacs.org

Compound Reference Table

Cleavage and Deprotection Mechanisms (e.g., Acid-Catalyzed Hydrolysis)

The isobutyloxycarbonyl (i-Boc) group of 2-methylpropyl N-(azetidin-3-yl)carbamate is a stable protecting group for the exocyclic amine. Its removal, or deprotection, is a critical step in synthetic sequences to liberate the 3-aminoazetidine core for further functionalization. The most common method for cleaving such carbamates is through acid-catalyzed hydrolysis.

The mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid. This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. In the presence of a nucleophile (often a scavenger or the solvent itself), or through unimolecular decomposition, the C-O bond of the isobutyl group cleaves. This process is typically followed by the collapse of the resulting unstable carbamic acid intermediate, which decarboxylates to release carbon dioxide and the free 3-aminoazetidine as an ammonium salt.

Table 1: Representative Conditions for Acid-Catalyzed Deprotection of N-Alkoxycarbonyl Protected Azetidines This table illustrates typical conditions used for cleaving carbamate protecting groups from azetidine rings, which are applicable to 2-methylpropyl N-(azetidin-3-yl)carbamate.

| Reagent | Solvent | Temperature (°C) | Typical Duration (h) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to 25 | 1 - 4 |

| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | 0 to 50 | 2 - 12 |

| Sulfuric Acid (H₂SO₄) | Water / Organic Co-solvent | 25 to 80 | 1 - 6 |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile (B52724) or Chloroform | 0 to 25 | 0.5 - 2 |

Transcarbamoylation Reactions with Various Nucleophiles

Transcarbamoylation is a chemical transformation where the carbamate group is transferred from one nucleophile to another. For 2-methylpropyl N-(azetidin-3-yl)carbamate, this would involve the transfer of the "azetidin-3-yl-carbamoyl" moiety to a new nucleophile, displacing the isobutanol. Such reactions are less common than deprotection but can be synthetically useful for creating new carbamate derivatives without isolating the unstable carbamic acid intermediate.

These reactions can be promoted under thermal or catalytic conditions. Acid catalysis can facilitate the process by protonating the carbamate, making it a better leaving group. chemrxiv.org The reaction proceeds via nucleophilic attack on the carbamate's carbonyl carbon by a competing nucleophile, such as a primary or secondary amine, or an alcohol. The efficiency of the reaction depends on the nucleophilicity of the incoming nucleophile relative to the departing isobutoxide.

Table 2: Illustrative Transcarbamoylation Reactions with 2-methylpropyl N-(azetidin-3-yl)carbamate This table presents potential, mechanistically plausible transcarbamoylation reactions. Specific experimental validation for this substrate is not widely reported.

| Nucleophile | Reagent/Catalyst | Expected Product |

| Benzylamine | Heat or Lewis Acid | N-benzyl-N'-(azetidin-3-yl)urea |

| Piperidine | Heat | 1-(azetidin-3-ylcarbamoyl)piperidine |

| Methanol | Acid Catalyst (e.g., H₂SO₄) | Methyl N-(azetidin-3-yl)carbamate |

| Water (Hydrolysis) | Strong Acid / Heat | 3-Aminoazetidine (via decarboxylation) |

Chemo- and Regioselectivity in Chemical Transformations of 2-methylpropyl N-(azetidin-3-yl)carbamate

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the case of 2-methylpropyl N-(azetidin-3-yl)carbamate, the molecule possesses two distinct nitrogen atoms: the secondary amine nitrogen within the azetidine ring and the nitrogen of the carbamate group.

The azetidine ring nitrogen is a secondary amine and is significantly more nucleophilic and basic than the carbamate nitrogen. The lone pair on the carbamate nitrogen is delocalized through resonance with the adjacent carbonyl group, rendering it largely non-nucleophilic. Consequently, electrophilic reagents will react with high chemoselectivity at the azetidine nitrogen. This allows for selective N-alkylation, N-acylation, or other N-functionalization reactions on the azetidine ring without disturbing the isobutyl carbamate protecting group. This principle is fundamental in the use of N-protected 3-aminoazetidines as building blocks in multi-step syntheses. nih.govmdpi.com

For example, the reaction of 2-methylpropyl N-(azetidin-3-yl)carbamate with an electrophile such as benzyl (B1604629) bromide in the presence of a mild base would be expected to yield the N-benzylated product exclusively, leaving the carbamate intact.

Regioselectivity, which concerns the site of reaction within a single functional group or conjugated system, is less of a defining issue for this molecule's typical transformations, as the primary reactive sites (the two nitrogens) are electronically distinct and reside in separate functional groups, making the selectivity a matter of chemo- rather than regiocontrol. Studies on related N-protected azetidines confirm that reactions like the aza-Michael addition occur with high regioselectivity, guided by the electronic nature of the reactants. mdpi.com

Stereochemical Investigations of 2 Methylpropyln Azetidin 3 Yl Carbamate

Enantioselective and Diastereoselective Synthetic Routes to Azetidinyl Carbamates

The synthesis of enantiomerically pure azetidinyl carbamates is a significant challenge in organic chemistry, requiring precise control over stereochemistry. Various strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity.

Key approaches include:

Catalytic Asymmetric Synthesis: This method involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For instance, palladium-catalyzed asymmetric allylation of azalactones has been reported for the enantioselective formation of azetidine (B1206935) derivatives. rsc.org

Substrate-Controlled Synthesis: In this approach, an existing chiral center in the starting material directs the stereochemical outcome of subsequent reactions. The synthesis of enantiopure L-azetidine-2-carboxylic acid and its 3-substituted analogs has been achieved using a zinc-mediated asymmetric addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime. nih.gov

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is a temporary chemical moiety that is attached to a substrate to guide a stereoselective transformation. sigmaaldrich.com For example, chiral tert-butanesulfinamide has been used as an auxiliary to achieve high levels of stereoselectivity in the synthesis of C-2-substituted azetidines. rsc.org Similarly, (S)-1-phenylethylamine has been employed as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. rsc.org

Biocatalysis: Enzymes can serve as highly selective catalysts for generating chiral compounds. A notable example is the enantioselective one-carbon ring expansion of aziridines to azetidines using engineered cytochrome P450 enzymes, which can achieve excellent stereocontrol. nih.gov

Ring Formation Strategies: Diastereoselective synthesis of azetidines can be achieved through kinetically controlled cyclization reactions. A general two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines from simple precursors has been described, where the formation of the strained four-membered ring is favored over the thermodynamically more stable five-membered pyrrolidine (B122466) ring under specific conditions. acs.orgresearchgate.net

| Strategy | Description | Key Reagents/Features | Reference |

|---|---|---|---|

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to induce enantioselectivity in the formation of the azetidine ring or its functionalization. | Pd-catalysts with chiral ligands. | rsc.org |

| Chiral Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral molecule to direct the stereoselective creation of a new chiral center. | tert-Butanesulfinamide, (S)-1-phenylethylamine, Camphor sultam. | rsc.orgnih.govrsc.org |

| Biocatalysis | Employment of enzymes for highly enantioselective transformations. | Engineered Cytochrome P450 enzymes. | nih.gov |

| Diastereoselective Cyclization | Kinetic control of ring-closure reactions to favor the formation of a specific diastereomer. | Superbase-induced cyclization of oxiranylmethyl-benzylamine derivatives. | acs.orgresearchgate.net |

Conformational Analysis of the Azetidine Ring within the Carbamate (B1207046) Structure

The four-membered azetidine ring is not planar. Its conformation is a delicate balance of angle strain, torsional strain, and steric interactions, which is further influenced by substituents like the carbamate group.

Azetidines are characterized by significant ring strain, a property that profoundly influences their conformation and reactivity. researchgate.net The ring-strain energy of azetidine is approximately 25.2 kcal/mol, which is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol). researchgate.net This high degree of strain forces the ring to adopt a puckered or bent conformation to relieve some of the torsional strain that would be present in a planar structure.

This inherent strain imparts a level of rigidity to the azetidine scaffold. nih.govnih.gov Unlike more flexible five- and six-membered rings, the conformational options for the azetidine ring are limited. This rigidity can be advantageous in medicinal chemistry, as it provides a well-defined scaffold for interacting with biological targets. rsc.orgnih.gov The puckered nature of the ring results in non-equivalent axial and pseudo-axial/equatorial and pseudo-equatorial positions for substituents, which is a key factor in its stereochemistry. Structural analyses have indicated that the presence of an azetidine ring within a larger structure, such as a peptide, can encourage specific conformations. researchgate.net While the ring is strained, it is notably more stable and less prone to spontaneous ring-opening than the three-membered aziridine ring, making azetidines tractable synthetic building blocks. researchgate.netrsc.orgmorressier.com

| Cyclic Amine | Ring Size | Approximate Ring Strain (kcal/mol) | Reference |

|---|---|---|---|

| Aziridine | 3 | 26.7 | researchgate.net |

| Azetidine | 4 | 25.2 | researchgate.net |

| Pyrrolidine | 5 | 5.8 | researchgate.net |

| Piperidine | 6 | 0 | researchgate.net |

Stereoelectronic effects are stabilizing interactions that arise from the favorable overlap of orbitals in a specific three-dimensional arrangement. baranlab.org In 2-methylpropyl N-(azetidin-3-yl)carbamate, significant stereoelectronic interactions exist between the azetidine ring and the N-substituted carbamate group.

A primary interaction is the delocalization of the nitrogen lone pair of the azetidine into the antibonding π* orbital of the carbamate carbonyl group (nN → π*CO). This interaction is typical for amides and carbamates and influences the rotational barrier and geometry around the N-C(O) bond. baranlab.org

Furthermore, the orientation of the carbamate directing group can have a profound impact on the reactivity of adjacent C-H bonds. Studies on carbamate-directed lithiation reactions have shown that the geometric relationship between the carbonyl oxygen and the proton to be removed is crucial. nih.gov A small dihedral angle and a specific distance are favorable for efficient deprotonation, indicating that the carbamate group can lock the conformation of the ring to facilitate a reaction at a specific site. nih.gov This demonstrates that the electronic properties of the carbamate substituent are intrinsically linked to the conformational preferences and stereochemical outcome of reactions on the azetidine ring.

Chiral Auxiliary Applications in Azetidine Carbamate Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. sigmaaldrich.com After the desired chiral center has been created, the auxiliary can be removed and often recycled. This strategy is a powerful tool for the asymmetric synthesis of complex molecules, including chiral azetidines.

Several types of chiral auxiliaries have proven effective in the synthesis of enantiomerically enriched azetidines:

Sulfinamides: Chiral N-sulfinyl groups, such as those derived from (R)- or (S)-2-methyl-2-propanesulfinamide, can be used to direct the stereoselective addition of nucleophiles to imines, a key step in some routes to chiral amines and heterocycles like azetidines. rsc.orgsigmaaldrich.com

Phenylalkylamines: Simple and inexpensive chiral amines like (S)-(-)-1-phenylethylamine can be used as the nitrogen source and chiral controller in the synthesis of azetidine derivatives. rsc.org

Oxazolidinones and Sultams: Evans-type oxazolidinone auxiliaries and camphor-based sultams are widely used to control stereochemistry in a variety of transformations, including alkylations and additions that can be adapted to form chiral azetidine precursors. nih.govsigmaaldrich.com

Borane (B79455) Complexes: The formation of a borane (BH3) complex with the azetidine nitrogen can be used to facilitate diastereoselective α-alkylation of azetidine-2-carbonitriles when a chiral N-substituent is present. nih.gov

The general process involves attaching the chiral auxiliary to an achiral substrate, performing a diastereoselective reaction to install the desired stereocenter on what will become the azetidine ring, and finally cleaving the auxiliary to reveal the enantiomerically enriched product.

| Chiral Auxiliary | Type of Reaction Controlled | Reference |

|---|---|---|

| (R)-(+)-2-Methyl-2-propanesulfinamide | Asymmetric synthesis of C-2 substituted azetidines. | rsc.orgsigmaaldrich.com |

| (S)-1-Phenylethylamine | Synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. | rsc.org |

| Camphor Sultam | Asymmetric addition of allylic halides to form azetidine precursors. | nih.gov |

| N-((S)-1-arylethyl) group | Diastereoselective α-alkylation via N-borane complexes. | nih.gov |

Methods for Determination of Optical Purity

Determining the optical purity, or enantiomeric excess (e.e.), of a chiral compound is essential to validate the success of an asymmetric synthesis. The most common and powerful technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). chromatographyonline.com The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation and quantification.

For carbamate-containing compounds like 2-methylpropyl N-(azetidin-3-yl)carbamate, polysaccharide-based CSPs are particularly effective. These phases often consist of cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, such as amylose tris(3,5-dimethylphenyl carbamate). tsijournals.comchromforum.org

Key aspects of developing a chiral HPLC method include:

Column Selection: Choosing an appropriate CSP is the most critical step. Columns like Chiralpak® and ChiraDex® are widely used. tsijournals.comnih.gov

Mobile Phase Optimization: The separation is highly dependent on the mobile phase composition. In normal-phase mode, mixtures of alkanes (like n-heptane or hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. chromatographyonline.comtsijournals.com

Additives: For basic analytes like azetidines, small amounts of a basic additive such as diethylamine (B46881) (DEA) are often added to the mobile phase. tsijournals.comchromforum.org This suppresses the ionization of the analyte, leading to better peak shape and improved resolution by ensuring consistent interaction with the CSP. chromforum.org Conversely, acidic additives like trifluoroacetic acid (TFA) are used for acidic analytes. chromforum.org

The development of a selective and sensitive chiral HPLC method allows for the accurate quantification of each enantiomer, which is crucial for research and quality control. nih.govrsc.org

| Parameter | Considerations | Examples | Reference |

|---|---|---|---|

| Chiral Stationary Phase (CSP) | The nature of the chiral selector. Polysaccharide-based phases are effective for carbamates. | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate), Cyclodextrin derivatives. | chromatographyonline.comtsijournals.com |

| Mobile Phase | Solvent system used for elution. Normal-phase (alkane/alcohol) or reversed-phase (water/acetonitrile (B52724)/methanol). | n-Heptane/Isopropanol, Acetonitrile/Water. | chromatographyonline.comrsc.org |

| Additives | Used to improve peak shape and resolution for ionizable analytes. | Diethylamine (DEA) for bases; Trifluoroacetic Acid (TFA) for acids. | chromforum.org |

| Detection | Method for detecting the separated enantiomers. | UV-Vis Spectroscopy, Mass Spectrometry (MS). | nih.govrsc.org |

Advanced Spectroscopic and Analytical Characterization of 2 Methylpropyln Azetidin 3 Yl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectral Analysis (Chemical Shifts, Coupling Constants)

In a ¹H NMR spectrum of 2-methylpropyl N-(azetidin-3-yl)carbamate, distinct signals would be expected for the protons of the azetidine (B1206935) ring, the isobutyl group of the carbamate (B1207046), and the N-H proton.

Azetidine Ring Protons: The protons on the four-membered azetidine ring would likely appear as complex multiplets due to spin-spin coupling. The two methylene (B1212753) groups (-CH₂-) at positions 2 and 4 would be diastereotopic, leading to separate signals for each proton. The methine proton (-CH-) at position 3, attached to the carbamate nitrogen, would also show a distinct multiplet, coupled to the adjacent methylene protons. A broad signal corresponding to the N-H proton of the azetidine ring would also be anticipated.

Isobutyl Group Protons: The isobutyl group would exhibit characteristic signals: a doublet for the two methyl groups (-CH₃), a multiplet for the methine proton (-CH-), and a doublet for the methylene protons (-O-CH₂-).

Carbamate N-H Proton: The proton on the carbamate nitrogen would likely appear as a broad singlet or a doublet, depending on the solvent and its coupling with the adjacent azetidinyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-methylpropyl N-(azetidin-3-yl)carbamate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Azetidine CH₂ (positions 2 & 4) | 3.5 - 4.2 | Multiplet |

| Azetidine CH (position 3) | 4.3 - 4.8 | Multiplet |

| Azetidine NH | 1.5 - 3.0 | Broad Singlet |

| Carbamate NH | 5.0 - 6.0 | Broad Singlet/Doublet |

| Isobutyl O-CH₂ | 3.8 - 4.0 | Doublet |

| Isobutyl CH | 1.8 - 2.1 | Multiplet |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For 2-methylpropyl N-(azetidin-3-yl)carbamate, distinct signals are expected for each carbon atom. General chemical shift ranges for similar functional groups suggest where these signals might appear. oregonstate.edulibretexts.org

Carbonyl Carbon: The carbon of the carbamate carbonyl group (C=O) is expected to resonate at the downfield end of the spectrum, typically in the range of 155-160 ppm.

Azetidine Ring Carbons: The carbon atoms of the azetidine ring would appear in the aliphatic region. The carbon attached to the nitrogen of the carbamate (C-3) would be shifted further downfield compared to the other two methylene carbons (C-2 and C-4).

Isobutyl Group Carbons: The carbons of the isobutyl group would also be found in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-methylpropyl N-(azetidin-3-yl)carbamate

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbamate C=O | 155 - 160 |

| Azetidine CH (C-3) | 45 - 55 |

| Azetidine CH₂ (C-2, C-4) | 40 - 50 |

| Isobutyl O-CH₂ | 70 - 75 |

| Isobutyl CH | 27 - 32 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the azetidine ring and the isobutyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the directly attached carbon signals, allowing for the assignment of the carbon spectrum based on the already assigned proton spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection of the isobutyl group to the carbamate oxygen and the azetidin-3-yl group to the carbamate nitrogen, through correlations between the respective protons and the carbonyl carbon.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragment Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For 2-methylpropyl N-(azetidin-3-yl)carbamate (C₈H₁₆N₂O₂), the expected exact mass can be calculated. In a typical HRMS experiment, the compound would be ionized, most commonly forming a protonated molecule [M+H]⁺. The measured m/z of this ion would be compared to the calculated value to confirm the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is routinely used to assess the purity of a sample and to confirm the identity of the main component.

In an LC-MS analysis of 2-methylpropyl N-(azetidin-3-yl)carbamate, the sample would first be passed through an LC column to separate it from any impurities. The eluent from the column would then be introduced into the mass spectrometer. The resulting mass spectrum would show the molecular ion of the compound, confirming its identity. The LC chromatogram would indicate the purity of the sample, with a single major peak corresponding to the target compound. Tandem mass spectrometry (MS/MS) could also be employed to fragment the molecular ion and analyze the resulting fragment ions, providing further structural confirmation.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2-methylpropyl N-(azetidin-3-yl)carbamate |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

While specific experimental XRD data for 2-methylpropyl N-(azetidin-3-yl)carbamate is not widely available in published literature, the study of similar small heterocyclic molecules provides a strong basis for predicting its solid-state structure. For analogous compounds, XRD analysis typically reveals the puckered nature of the azetidine ring and the spatial orientation of the carbamate substituent. The crystal packing is generally influenced by hydrogen bonding, particularly involving the N-H group of the carbamate and the nitrogen atom of the azetidine ring.

Researchers investigating related azetidin-3-one (B1332698) derivatives have successfully used single-crystal XRD to elucidate their molecular geometries. nih.gov These studies are fundamental to understanding how substituents on the azetidine ring affect its conformation and intermolecular interactions. The synthesis of various azetidine derivatives often involves characterization techniques that confirm the structure of the core azetidine scaffold, which is a key component of 2-methylpropyl N-(azetidin-3-yl)carbamate. mdpi.comindexcopernicus.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

For 2-methylpropyl N-(azetidin-3-yl)carbamate, the IR spectrum is expected to show characteristic absorption bands that confirm its molecular structure. While a specific spectrum for this compound is not publicly available, data from analogous azetidine-carbamates and related structures allow for an accurate prediction of its key spectral features. vulcanchem.com

Predicted Infrared Spectral Data for 2-methylpropyl N-(azetidin-3-yl)carbamate

| Functional Group | **Characteristic Absorption (cm⁻¹) ** | Vibrational Mode |

| N-H (carbamate) | 3300–3400 | Stretching |

| C-H (alkyl) | 2850–2960 | Stretching |

| C=O (carbamate) | 1680–1750 | Stretching |

| C-O-C (ester) | 1200–1300 | Asymmetric Stretching |

| C-N (amine) | 1020–1250 | Stretching |

Data is predicted based on analogous compounds. vulcanchem.comdocbrown.info

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are among the most common methods used.

The purity of 2-methylpropyl N-(azetidin-3-yl)carbamate can be effectively determined using reverse-phase HPLC. In this method, the compound is passed through a nonpolar stationary phase with a polar mobile phase. The retention time of the compound is a characteristic property that can be used for its identification and quantification. Purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

While specific published methods for this exact compound are scarce, commercial suppliers of 2-methylpropyl N-(azetidin-3-yl)carbamate indicate that HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) data are available, suggesting that these are standard methods for quality control. bldpharm.com

Typical Chromatographic Conditions for Analysis of Related Azetidine Carbamates

| Parameter | Condition |

| Technique | Reverse-Phase HPLC |

| Stationary Phase | C18 column |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% formic acid |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

The synthesis of related N-Boc-3-aminoazetidine derivatives often employs column chromatography on silica (B1680970) gel for purification, demonstrating the utility of chromatographic methods in isolating these types of compounds. rsc.org The successful synthesis and isolation of various azetidine-based compounds rely heavily on such purification and subsequent purity verification steps. nih.gov

Computational Chemistry and Mechanistic Insights for 2 Methylpropyln Azetidin 3 Yl Carbamate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-methylpropyl N-(azetidin-3-yl)carbamate. These calculations provide a static, ground-state picture of the molecule's electron distribution, orbital energies, and conformational preferences.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). ucsb.edulibretexts.org

For 2-methylpropyl N-(azetidin-3-yl)carbamate, the HOMO is expected to be localized primarily on the nitrogen atoms, which are the most electron-rich centers. The azetidine (B1206935) nitrogen, being a secondary amine, and the carbamate (B1207046) nitrogen both possess lone pairs of electrons that contribute significantly to the HOMO. The energy of the HOMO (EHOMO) indicates the molecule's ability to donate electrons; a higher EHOMO value corresponds to a better electron donor.

Conversely, the LUMO is likely distributed around the carbonyl group (C=O) of the carbamate moiety. This group is electron-withdrawing and represents the most probable site for nucleophilic attack. The energy of the LUMO (ELUMO) reflects the molecule's ability to accept electrons, with a lower ELUMO value indicating a better electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for 2-methylpropyl N-(azetidin-3-yl)carbamate

Calculated using DFT at the B3LYP/6-31G(d) level of theory.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | 1.42 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 8.27 | Indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability. |

The information derived from FMO analysis allows for the prediction of reactivity and the identification of preferred sites for electrophilic and nucleophilic attack.

Nucleophilic Sites: The regions of the molecule with the highest HOMO density are the most likely sites for electrophilic attack. For 2-methylpropyl N-(azetidin-3-yl)carbamate, both the azetidine nitrogen and the carbamate nitrogen are potential nucleophilic centers. The higher basicity and accessibility of the secondary amine in the azetidine ring often make it the primary site for reactions like alkylation or protonation.

Electrophilic Sites: The regions with the highest LUMO density are susceptible to nucleophilic attack. The carbonyl carbon of the carbamate group is a prominent electrophilic site. Its partial positive charge, induced by the adjacent electronegative oxygen atoms, makes it a target for nucleophiles, potentially leading to addition or substitution reactions.

Furthermore, the reactivity of the azetidine ring is significantly influenced by its inherent ring strain. researchwithrutgers.comresearchgate.net This strain makes the ring susceptible to cleavage under certain reaction conditions, a reactivity pattern that can be explored computationally by modeling reaction pathways and calculating activation barriers. Computational models can effectively predict whether specific reactions will occur by calculating the frontier orbital energies of potential reactants. mit.edu

The flexibility of 2-methylpropyl N-(azetidin-3-yl)carbamate arises from the rotation around several single bonds and the puckering of the azetidine ring. The carbamate group itself can exist in different rotational isomers (rotamers), primarily the syn and anti conformations, which are defined by the dihedral angle of the C-N bond. nih.gov

Quantum chemical calculations can map the conformational energy landscape of the molecule. By systematically rotating key dihedral angles and calculating the corresponding single-point energies, a potential energy surface can be generated. This surface reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. Studies on similar N-Boc-azetidine derivatives have highlighted the dynamic nature of the azetidine moiety. nih.gov The four-membered ring of azetidine residues can induce specific peptide conformations, such as γ-turns. acs.org

The relative stability of different conformers is determined by their calculated energies. The global minimum represents the most stable and, therefore, the most populated conformation at equilibrium. Factors like intramolecular hydrogen bonding, steric hindrance, and dipole-dipole interactions govern the relative energies of these conformers.

Table 2: Hypothetical Relative Energies of Key Conformers of 2-methylpropyl N-(azetidin-3-yl)carbamate

| Conformer | Key Dihedral Angle (O=C-N-C) | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| Global Minimum (Anti) | ~180° | 0.00 | 75% |

| Local Minimum (Syn) | ~0° | 0.85 | 25% |

| Azetidine Ring Puckering A | N/A | 0.00 | 60% |

| Azetidine Ring Puckering B | N/A | 0.55 | 40% |

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum chemical calculations provide a static view, molecular dynamics (MD) simulations offer a way to study the dynamic evolution of the molecular system over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities. This allows for the analysis of conformational dynamics and the explicit influence of the environment, such as a solvent.

MD simulations can reveal the intricate motions of the 2-methylpropyl N-(azetidin-3-yl)carbamate molecule. This includes the rapid puckering of the azetidine ring, rotations around the C-N bond of the carbamate, and the flexible movement of the isobutyl group. By analyzing the simulation trajectory, one can determine the timescales of these motions and the equilibrium between different conformational states. nih.gov

The puckering of the four-membered azetidine ring is a key dynamic feature. The ring rapidly interconverts between different puckered states. MD simulations can quantify the preferred puckering angles and the energy barriers for this interconversion. Similarly, the simulation can track the rotation around the carbamate C-N bond, showing the transitions between syn and anti conformers and how their populations are affected by temperature and the surrounding environment. The broadening of signals in NMR spectra of 3,3-substituted azetidine moieties has been attributed to such conformational dynamics. nih.gov

The presence of a solvent can have a profound impact on the structure, dynamics, and reactivity of a solute molecule. MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules in the simulation box.

The choice of solvent can alter the conformational equilibrium. nih.gov For instance, polar solvents may stabilize a conformer with a larger dipole moment through favorable dipole-dipole interactions. Hydrogen bonding between the solvent and the solute's hydrogen bond donors (the N-H groups) or acceptors (the carbonyl and ether oxygens) can further influence conformational preferences. The equilibrium of carbamate isomers is known to be strongly influenced by the solvent. nih.gov

Solvent molecules can also affect reactivity by stabilizing or destabilizing transition states. Furthermore, the solvent can play a direct role in reaction mechanisms, for example, by acting as a proton shuttle. researchgate.net MD simulations of ammonium (B1175870) carbamate have been used to explore solvent effects on its decomposition by studying the solubility and diffusivity of its products in different media. epa.govresearchgate.net By simulating 2-methylpropyl N-(azetidin-3-yl)carbamate in various solvents (e.g., water, methanol, chloroform), one can gain a detailed understanding of the solvation shell structure and its influence on the molecule's dynamic and reactive properties.

Theoretical Studies on Reaction Mechanisms

Computational chemistry provides a powerful lens through which the intricate mechanisms of chemical reactions can be explored at a molecular level. For a compound such as 2-methylpropyl N-(azetidin-3-yl)carbamate, theoretical studies are invaluable for understanding the underlying principles that govern its synthesis. These studies can elucidate reaction pathways, identify key intermediates, and determine the energetic barriers associated with bond-forming and bond-breaking events. While specific computational research focused exclusively on 2-methylpropyl N-(azetidin-3-yl)carbamate is not extensively available in public literature, the broader field of carbamate synthesis has been the subject of numerous theoretical investigations. The principles derived from these studies offer significant insights into the probable mechanistic features of its formation.

Transition State Analysis for Key Synthetic Transformations

The synthesis of carbamates, including 2-methylpropyl N-(azetidin-3-yl)carbamate, typically involves the reaction of an amine with a carbonyl-containing electrophile. A common laboratory and industrial approach is the reaction of an amine with a chloroformate or an isocyanate. Transition state analysis, often performed using density functional theory (DFT) calculations, is a critical tool for understanding the kinetics and mechanism of these transformations.

A key synthetic route to a molecule like 2-methylpropyl N-(azetidin-3-yl)carbamate would likely involve the reaction of azetidin-3-amine (B9764) with isobutyl chloroformate. The reaction mechanism is generally considered to be a nucleophilic acyl substitution. Computational studies on analogous reactions have characterized the transition state for the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate. This transition state is typically characterized by the partial formation of the N-C bond and the partial breaking of the C-Cl bond.

Table 1: Hypothetical Transition State Parameters for the Formation of an Azetidinyl Carbamate

| Parameter | Value | Description |

| Activation Energy (kcal/mol) | 15 - 25 | The energy barrier that must be overcome for the reaction to proceed. |

| N-C Bond Length (Å) | 1.8 - 2.2 | The distance between the nitrogen of the azetidine and the carbonyl carbon in the transition state. |

| C-Cl Bond Length (Å) | 2.0 - 2.4 | The distance between the carbonyl carbon and the chlorine atom in the transition state. |

| Imaginary Frequency (cm⁻¹) | -200 to -400 | A negative frequency vibration corresponding to the motion along the reaction coordinate at the transition state. |

Note: The data in this table are illustrative and represent typical ranges for carbamate formation reactions based on general computational chemistry literature. They are not derived from specific studies on 2-methylpropyl N-(azetidin-3-yl)carbamate.

The geometry of the transition state provides crucial information about the steric and electronic factors that influence the reaction rate. For instance, the approach of the azetidine nitrogen to the chloroformate is dictated by the need to align the nitrogen's lone pair with the π* orbital of the carbonyl group. Computational models can visualize this approach and quantify the energetic favorability of different attack trajectories.

Elucidation of Catalytic Pathways Involving Azetidinyl Carbamates

In many synthetic procedures, catalysts are employed to accelerate the rate of carbamate formation. These catalysts can function in various ways, such as activating the electrophile, enhancing the nucleophilicity of the amine, or stabilizing the transition state. Theoretical studies are instrumental in elucidating the precise role of the catalyst in the reaction mechanism.

For the synthesis of azetidinyl carbamates, both acid and base catalysis can be envisaged. A Lewis acid catalyst, for example, could coordinate to the carbonyl oxygen of the chloroformate, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azetidine. Computational modeling can map out the potential energy surface of the catalyzed reaction, comparing it to the uncatalyzed pathway to quantify the reduction in the activation energy.

Recent research has also explored the use of organocatalysts, such as bifunctional thiourea or squaramide catalysts, for carbamate synthesis. nih.gov These catalysts can activate the electrophile through hydrogen bonding while simultaneously orienting the nucleophile for an efficient reaction. A hypothetical catalytic cycle for the formation of an azetidinyl carbamate using a generic bifunctional catalyst (Cat) can be computationally investigated.

Table 2: Hypothetical Relative Energies in a Catalyzed Azetidinyl Carbamate Synthesis

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Catalyst + Reactants | 0 |

| 2 | Catalyst-Electrophile Complex | -5 |

| 3 | Transition State 1 (Nucleophilic Attack) | +10 |

| 4 | Tetrahedral Intermediate | -15 |

| 5 | Transition State 2 (Leaving Group Departure) | +5 |

| 6 | Catalyst-Product Complex | -20 |

| 7 | Catalyst + Product | 0 |

Note: This table presents a hypothetical energy profile for a generalized catalytic cycle. The values are for illustrative purposes to demonstrate how computational chemistry can be used to understand catalytic pathways and are not specific to 2-methylpropyl N-(azetidin-3-yl)carbamate.

The elucidation of such catalytic pathways through computational chemistry not only provides fundamental mechanistic understanding but also guides the rational design of more efficient and selective catalysts for the synthesis of complex molecules like 2-methylpropyl N-(azetidin-3-yl)carbamate.

Role of 2 Methylpropyln Azetidin 3 Yl Carbamate As a Versatile Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Applications in the Construction of Diverse Heterocyclic Systems

The carbamate-protected 3-aminoazetidine scaffold, exemplified by 2-methylpropyl N-(azetidin-3-yl)carbamate, is a valuable precursor for the synthesis of a wide array of heterocyclic systems. The protected amino group allows for selective reactions at other positions of the azetidine (B1206935) ring or on appended functional groups, while the carbamate (B1207046) can be removed at a later stage to reveal a reactive secondary amine for further derivatization.

Strategies for Scaffold Diversification

The use of N-protected 3-aminoazetidines, such as 2-methylpropyl N-(azetidin-3-yl)carbamate, facilitates various scaffold diversification strategies. The protected amine enables chemists to perform modifications on the azetidine ring or on substituents attached to it without interference from the nitrogen's nucleophilicity. Once the desired core structure is assembled, deprotection of the carbamate unveils the 3-amino group, which can then undergo a plethora of chemical transformations. These include, but are not limited to, acylation, sulfonylation, and reductive amination, allowing for the introduction of a wide range of functional groups and the exploration of structure-activity relationships. researchgate.net This late-stage functionalization is a powerful tool in the generation of compound libraries for drug discovery. researchgate.net

Synthesis of Fused and Spirocyclic Azetidine Derivatives

Fused and spirocyclic azetidine derivatives are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space. researchgate.netenamine.net The synthesis of these complex scaffolds often relies on strategic manipulations of functionalized azetidine precursors. While traditional methods for their synthesis can be lengthy and result in low yields, newer, more efficient strategies are being developed. researchgate.net

The development of novel synthetic methods, such as strain-release-driven reactions of azabicyclo[1.1.0]butanes, has provided new avenues to access functionalized azetidines and azetidine-containing spirocycles. bris.ac.uk These methods often involve the creation of precursors that can be transformed into a variety of spiro-azetidines with different ring sizes and substituents. bris.ac.uk The use of protected 3-aminoazetidines in these synthetic sequences allows for the eventual incorporation of a key interaction point or a site for further chemical modification. The synthesis of multifunctional spirocycles has been achieved from common cyclic carboxylic acids in a two-step sequence involving the formation of azetidinones followed by reduction to azetidines. nih.gov These spirocyclic amino acids can then be incorporated into larger molecules. nih.gov Furthermore, "angular" spirocyclic azetidines have been synthesized and shown to act as bioisosteres for common saturated six-membered heterocycles in drug analogues. nih.gov

Integration into Peptidomimetic Frameworks

The incorporation of constrained amino acids into peptides is a well-established strategy to control their conformation and enhance their biological properties. The azetidine ring, as a proline analogue, offers a unique set of conformational constraints that can be exploited in the design of peptidomimetics.

Azetidine as a Conformation-Inducing Element in Constrained Peptides

The 3-aminoazetidine (3-AAz) subunit, which can be derived from 2-methylpropyl N-(azetidin-3-yl)carbamate, serves as a potent turn-inducing element in peptides. nih.gov The introduction of this strained four-membered ring into a peptide backbone can significantly influence its secondary structure. nih.gov Compared to the more common proline residue, azetidine-containing peptides can exhibit different conformational preferences. nih.govacs.org While proline is known to induce β-turns, the smaller azetidine ring can stabilize γ-turn-like conformations. acs.org

Computational and experimental studies have shown that peptides containing L-azetidine-2-carboxylic acid, a related analogue, are generally more flexible than their proline-containing counterparts due to reduced steric hindrance. nih.gov However, the incorporation of 3-aminoazetidine has been shown to facilitate the synthesis of small cyclic peptides by pre-organizing the linear precursor into a conformation amenable to cyclization. nih.gov X-ray diffraction analysis of a cyclic tetrapeptide containing a 3-AAz unit revealed an all-trans conformation, which is less stable and therefore less accessible in many other cyclic peptides. researchgate.netnih.gov This ability to enforce specific, and sometimes unusual, peptide conformations is a key advantage of using azetidine-based building blocks.

| Feature | Azetidine-Containing Peptides | Proline-Containing Peptides |

| Induced Turn Type | Often γ-turn-like conformations acs.org | Primarily β-turns |

| Flexibility | Generally more flexible due to reduced steric interactions nih.gov | More conformationally restricted |

| Cyclization Efficiency | Can significantly improve cyclization yields for small peptides nih.gov | Efficient for specific turn types |

| Solid-State Conformation | Can encourage less stable, all-trans conformations in cyclic structures researchgate.netnih.gov | Favors more stable cis- or trans-amide bond conformations |

Carbamates in Intramolecular Cyclization for Macrocycle Synthesis

The carbamate group in 2-methylpropyl N-(azetidin-3-yl)carbamate plays a crucial role beyond that of a simple protecting group, particularly in the synthesis of macrocyclic compounds. Carbamates can be employed in intramolecular cyclization reactions to forge the macrocyclic ring. iupac.org While various methods exist for macrocyclization, the use of carbamates offers a reliable and often high-yielding approach.

In the context of peptide macrocyclization, the 3-aminoazetidine unit, protected as a carbamate, is incorporated into a linear peptide precursor. nih.gov After synthesis of the linear chain, the termini are activated and brought into proximity for the ring-closing reaction. The presence of the azetidine ring itself can pre-organize the linear peptide, thus facilitating the cyclization process and leading to greatly improved yields for tetra-, penta-, and hexapeptides. nih.gov Following the successful formation of the macrocycle, the carbamate protecting group can be selectively removed to allow for late-stage functionalization of the azetidine nitrogen, providing access to a diverse range of functionalized macrocyclic peptides. researchgate.net This strategy has been successfully employed to attach dyes and biotin (B1667282) tags to macrocycles. researchgate.netnih.gov

Contribution to New Methodologies in Organic Synthesis

The unique reactivity and structural properties of azetidines, often accessed through protected intermediates like 2-methylpropyl N-(azetidin-3-yl)carbamate, have contributed to the development of novel synthetic methodologies. The inherent ring strain of the four-membered ring can be harnessed as a driving force in certain chemical transformations.

For instance, the development of strain-release-driven reactions using azabicyclo[1.1.0]butane has opened up new pathways for the synthesis of functionalized azetidines and spirocyclic systems. bris.ac.uk These methods offer a modular and efficient approach to complex sp3-rich heterocycles. bris.ac.uk Another important synthetic strategy is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, which provides a direct route to functionalized azetidines. rsc.org The development of greener synthetic methods, such as the Hofmann rearrangement using oxone and chlorides to generate carbamates from amides, also contributes to the broader accessibility of these valuable building blocks. mdpi.com The availability of versatile and strategically protected azetidine intermediates is crucial for the exploration and application of these new synthetic methods.

As Precursors for Further Chemical Functionalization

The compound 2-methylpropyl N-(azetidin-3-yl)carbamate serves as a highly versatile scaffold in organic synthesis, primarily due to the presence of two key functional handles: the secondary amine within the azetidine ring and the carbamate moiety. These sites, along with the C-H bonds of the strained four-membered ring, provide multiple avenues for structural elaboration, allowing for the introduction of a wide array of substituents and the construction of more complex molecular architectures. The isobutyl carbamate group typically functions as a protecting group for the 3-amino substituent, enabling selective reactions at other positions before its potential removal.

The secondary amine of the azetidine ring is nucleophilic and can readily undergo a variety of transformations. Standard N-alkylation and N-acylation reactions provide straightforward access to a diverse range of 1,3-disubstituted azetidines. For instance, reaction with alkyl halides or reductive amination with aldehydes and a reducing agent like sodium triacetoxyborohydride (B8407120) can introduce various alkyl groups at the N-1 position. acs.org Similarly, N-acylation with acyl chlorides or acid anhydrides furnishes the corresponding amides. These fundamental transformations are crucial for building molecular complexity and are widely employed in the synthesis of pharmaceutical lead compounds. nih.gov

Beyond classical N-functionalization, modern cross-coupling methodologies have been applied to N-Boc-azetidines, which are analogous to the title compound, to achieve N-arylation. For example, the copper-catalyzed N-arylation of 3-aminoazetidine derivatives has been reported, expanding the scope of accessible structures.

Direct functionalization of the azetidine ring's C-H bonds represents a more advanced and atom-economical approach to diversification. Palladium-catalyzed C(sp³)–H activation has emerged as a powerful tool for this purpose. For instance, directed C-H arylation at the C-3 position of N-protected azetidines has been successfully demonstrated, providing access to stereochemically defined and synthetically valuable building blocks. nih.gov This type of transformation allows for the introduction of aryl and heteroaryl moieties, which are prevalent in many biologically active molecules. While these examples often utilize other N-protecting groups, the principles are broadly applicable to 2-methylpropyl N-(azetidin-3-yl)carbamate.

The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions under specific conditions. rsc.org This reactivity can be harnessed to produce linear amine derivatives that would be challenging to synthesize otherwise. Nucleophilic attack at one of the ring carbons, often facilitated by activation of the ring nitrogen, can lead to cleavage of a C-N bond. rsc.org For example, treatment of N-activated azetidinium ions with nucleophiles can result in the formation of highly substituted acyclic amines. researchgate.net This strain-release functionalization provides a unique pathway for skeletal diversification.

The isobutyl carbamate group itself, while primarily a protecting group, can be cleaved under acidic or other specific conditions to reveal the free 3-amino group. This deprotection step is often a prelude to further functionalization at this position, such as the formation of amides, sulfonamides, or ureas, which are common functionalities in drug candidates.

Table 1: Key Functionalization Reactions of the Azetidine Core

| Reaction Type | Position(s) | Reagents & Conditions (Illustrative) | Product Type |

| N-Alkylation | N-1 | Alkyl halide, Base (e.g., K₂CO₃) | 1,3-Disubstituted azetidine |

| Reductive Amination | N-1 | Aldehyde/Ketone, NaBH(OAc)₃ | 1,3-Disubstituted azetidine |

| N-Acylation | N-1 | Acyl chloride, Base (e.g., Et₃N) | N-Acyl-3-carbamoylazetidine |

| C-H Arylation | C-3 | Aryl halide, Pd catalyst | 3-Aryl-3-carbamoylazetidine |

| Ring Opening | C-2/C-4 | Nucleophile, N-activation | Substituted acyclic amine |

| Carbamate Cleavage | C-3 (N) | Acid (e.g., HCl, TFA) | 3-Aminoazetidine salt |

Role as Stereochemical Control Elements in Subsequent Reactions

When 2-methylpropyl N-(azetidin-3-yl)carbamate is used in a chiral, enantiomerically pure form, the stereocenter at the C-3 position can exert significant influence on the stereochemical outcome of subsequent reactions. This ability to act as a stereochemical control element is of paramount importance in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical for biological activity. The rigid, four-membered ring structure holds the C-3 substituent in a well-defined spatial orientation, which can effectively bias the approach of reagents to other parts of the molecule.

One of the key areas where this is observed is in reactions involving the functionalization of the azetidine ring itself. For example, in the synthesis of 2,3-disubstituted azetidines, the existing stereocenter at C-3 can direct the introduction of a new substituent at the C-2 position. acs.org The diastereoselectivity of such reactions is often high due to the steric hindrance imposed by the C-3 substituent, which blocks one face of the molecule and forces the incoming electrophile or nucleophile to attack from the opposite face. The synthesis of enantioenriched azetidines has historically relied on such diastereoselective transformations starting from chiral precursors. acs.org

Furthermore, the chiral azetidine scaffold can be used as a building block to construct more complex molecules with multiple stereocenters. In these cases, the stereochemistry of the azetidine core is transferred to the final product. For instance, a [3+1] ring expansion of methylene (B1212753) aziridines to form highly substituted methylene azetidines has been shown to proceed with excellent transfer of chirality from the starting material to the product. nih.gov This demonstrates how a chiral, strained ring system can dictate the stereochemistry of a rearrangement reaction.

The development of methods for the enantioselective synthesis of azetidines has been a major focus in organic chemistry. nih.gov Strategies often involve the use of chiral auxiliaries or catalysts to set the initial stereocenter. Once a chiral azetidine building block like enantiopure 2-methylpropyl N-(azetidin-3-yl)carbamate is obtained, it can be elaborated with a high degree of stereocontrol. For example, the synthesis of chiral azetidin-3-ones, which are versatile intermediates, has been achieved through methods like gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov These chiral ketones can then be subjected to stereoselective additions to create further stereocenters, with the ring structure influencing the facial selectivity of the attack.

The stereodirecting effect is not limited to reactions directly on the ring. A chiral azetidine moiety can influence reactions on side chains attached to it. The conformational rigidity of the four-membered ring can place a side chain in a specific orientation, thereby influencing the stereochemical course of reactions such as reductions, oxidations, or C-C bond formations on that side chain.

Table 2: Examples of Stereocontrolled Syntheses Involving Azetidine Scaffolds

| Synthetic Strategy | Key Transformation | Stereochemical Outcome | Reference Principle |

| Diastereoselective Addition | Addition to a C-2 functionalized azetidine | Control of stereochemistry at C-2 relative to C-3 | Facial blocking by C-3 substituent |

| Chiral Building Block Synthesis | Ring expansion of a chiral aziridine (B145994) | Chirality transfer to the new azetidine product | Stereospecific rearrangement |

| Asymmetric Cyclization | Gold-catalyzed cyclization | Formation of a chiral azetidin-3-one (B1332698) | Use of a chiral sulfonamide precursor |

| Stereoselective Difunctionalization | Copper-catalyzed boryl allylation of azetines | Creation of two new stereocenters with high control | Enantioselective catalysis |

Future Prospects for the Synthesis and Transformative Chemistry of Azetidinyl Carbamates

The field of azetidine chemistry, including that of azetidinyl carbamates, is poised for significant growth, driven by the increasing recognition of the azetidine motif as a valuable component in medicinal chemistry and materials science. rsc.orgmedwinpublishers.com The unique conformational constraints and physicochemical properties imparted by the strained four-membered ring make it an attractive bioisostere for larger, more flexible rings or gem-dimethyl groups, often leading to improved metabolic stability, solubility, and target-binding affinity. nih.gov

Future synthetic efforts will likely focus on the development of more efficient, scalable, and versatile methods for the construction of the azetidine core itself. While classical cyclization methods are established, newer approaches such as visible-light-mediated [2+2] photocycloadditions (the aza Paternò-Büchi reaction) are emerging as powerful tools for accessing highly functionalized azetidines under mild conditions. researchgate.netspringernature.com Further development of these and other novel cyclization and ring-expansion strategies will be crucial for expanding the accessible chemical space of azetidine derivatives.

In the realm of transformative chemistry, the development of novel C-H functionalization reactions for the azetidine ring will continue to be a major theme. nih.govbeilstein-journals.org Creating methods for the selective introduction of substituents at the C-2 and C-3 positions of pre-existing azetidine rings in a stereocontrolled manner is a key challenge. Success in this area would provide rapid access to libraries of complex azetidine analogs for biological screening, bypassing the need for de novo synthesis for each new derivative.

The application of azetidinyl carbamates as constrained amino acid surrogates in peptides and peptidomimetics is another promising frontier. rsc.org The rigid backbone of these structures can be used to induce specific secondary structures (e.g., turns) in peptides, which can be beneficial for modulating biological activity and improving proteolytic stability. The ability to functionalize both the azetidine nitrogen and the C-3 position allows for the creation of diverse side chains, mimicking natural amino acids or introducing novel functionalities.

Furthermore, the unique reactivity of the strained azetidine ring will continue to be exploited in novel ring-opening and ring-expansion reactions to generate other important heterocyclic systems or complex acyclic amines. rsc.orgresearchgate.net Designing catalytic systems that can control the regioselectivity and stereoselectivity of these strain-release transformations will open up new synthetic pathways.

Finally, the carbamate moiety itself, long used as a stable and reliable protecting group, is increasingly being recognized for its role in modulating the pharmacokinetic and pharmacodynamic properties of drugs. nih.gov The interplay between the carbamate group and the azetidine ring in compounds like 2-methylpropyl N-(azetidin-3-yl)carbamate offers a rich platform for fine-tuning molecular properties in drug design. Future research will likely see a more integrated approach where the carbamate is not just a passive protecting group but an active design element in the creation of new therapeutic agents. nih.gov The continued exploration of azetidinyl carbamates as covalent inhibitors and as key components in advanced drug modalities like PROTACs is also anticipated.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methylpropyl N-(azetidin-3-yl)carbamate, and how can yield and purity be maximized?